molecular formula C13H8ClNO4S2 B2884679 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide CAS No. 518052-51-2

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No.: B2884679
CAS No.: 518052-51-2
M. Wt: 341.78
InChI Key: SDIULHIOJXKHQU-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific enzyme and the biological context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIULHIOJXKHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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